Superior COX-2 Inhibition vs. α-Amyrin Acetate in a Cell-Free Enzymatic Assay
In a direct head-to-head comparison at a fixed concentration of 70 µM, 3-epilupeol acetate inhibited COX-2 enzymatic activity by 73.28%, outperforming α-amyrin acetate which achieved 62.85% inhibition under the same assay conditions [1]. Both compounds were tested within the same experimental study on triterpenes isolated from Bursera copallifera resin.
| Evidence Dimension | COX-2 enzymatic inhibition (% inhibition at 70 µM) |
|---|---|
| Target Compound Data | 73.28% inhibition |
| Comparator Or Baseline | α-Amyrin acetate: 62.85% inhibition |
| Quantified Difference | Δ = 10.43 percentage points (relative advantage ~16.6%) |
| Conditions | In vitro COX-2 inhibition assay; compounds tested at 70 µM; isolated from Bursera copallifera resin |
Why This Matters
This directs procurement toward epilupeol acetate when the experimental objective is COX-2-targeted anti-inflammatory screening, as it provides a measurable advantage over the commonly available ursane comparator α-amyrin acetate.
- [1] Romero-Estrada A, Maldonado-Magaña A, González-Christen J, et al. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera. BMC Complementary and Alternative Medicine. 2016;16:422. doi:10.1186/s12906-016-1397-1. View Source
